Cas no 10070-48-1 (Calenduladiol)

Calenduladiol is a bioactive triterpenoid diol derived from Calendula officinalis (marigold), known for its potential applications in cosmetic and pharmaceutical formulations. Its key advantages include notable anti-inflammatory and skin-soothing properties, making it suitable for formulations targeting sensitive or irritated skin. Calenduladiol also exhibits antioxidant activity, contributing to the protection of skin cells against oxidative stress. Structurally, it belongs to the pentacyclic triterpenoid class, ensuring stability and compatibility with various carrier systems. Its natural origin aligns with demand for plant-derived ingredients in dermatological and wellness products. Research suggests potential synergy with other bioactive compounds, enhancing efficacy in multifunctional formulations.
Calenduladiol structure
Calenduladiol structure
Product name:Calenduladiol
CAS No:10070-48-1
MF:C30H50O2
MW:442.716809749603
CID:153357
PubChem ID:260656

Calenduladiol Chemical and Physical Properties

Names and Identifiers

    • Lup-20(29)-ene-3,16-diol,(3b,16b)- (9CI)
    • CALENDULADIOL
    • NSC92227
    • 3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol
    • NSC133914
    • DTXSID10905678
    • Calendula
    • lup-20(29)-ene-3,16-diol
    • NCI60_042039
    • 10070-48-1
    • LUP-20(29)-ENE-3beta,16beta-DIOL
    • SCHEMBL1251536
    • NSC 92227
    • (1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-Isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-eicosahydro-cyclopenta(a)chrysene-4,9-diol
    • Q27261955
    • (1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-Isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-eicosahydro-cyclopenta[a]chrysene-4,9-diol
    • NSC-92227
    • BDBM50019002
    • Lup-20(29)-ene-3,16-diol, (3beta,16beta)-
    • Thurberin
    • UNII-5F669S8218
    • Lup-20(29)-ene-3,16-diol, (3.beta.,16.beta.)
    • 5F669S8218
    • LUP-20(29)-ENE-3.BETA.,16.BETA.-DIOL
    • NSC-133914
    • LUP-20(30)-ENE-3beta,16beta-DIOL
    • LUP-20(29)-ENE-3,16-DIOL, (3.BETA.,16.BETA.)-
    • LUP-20(30)-ENE-3.BETA.,16.BETA.-DIOL
    • (1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol
    • AKOS040750991
    • (+)-Lup-20(29)-ene-3beta,16beta-diol
    • Calenduladiol
    • Inchi: InChI=1S/C30H50O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30+/m0/s1
    • InChI Key: AJBZENLMTKDAEK-SKESNUHASA-N
    • SMILES: CC([C@@H]1CC[C@@]2(C)[C@H]1[C@H]1CC[C@@H]3[C@]4(CC[C@H](O)C(C)(C)[C@@H]4CC[C@@]3(C)[C@]1(C)C[C@@H]2O)C)=C

Computed Properties

  • Exact Mass: 442.381
  • Monoisotopic Mass: 442.381
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 1
  • Complexity: 801
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų
  • XLogP3: 8.3

Experimental Properties

  • Density: 1.021
  • Boiling Point: 518.1°Cat760mmHg
  • Flash Point: 208.7°C
  • Refractive Index: 1.527
  • PSA: 40.46000
  • LogP: 6.99560

Calenduladiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C246745-1mg
Calenduladiol
10070-48-1
1mg
$ 936.00 2023-04-18
TargetMol Chemicals
T30695-5 mg
Calenduladiol
10070-48-1 98%
5mg
¥ 7,000 2023-07-11
TRC
C246745-10mg
Calenduladiol
10070-48-1
10mg
$ 7704.00 2023-04-18
TargetMol Chemicals
T30695-25mg
Calenduladiol
10070-48-1
25mg
¥ 10600 2024-07-20
TRC
C246745-5mg
Calenduladiol
10070-48-1
5mg
$ 4351.00 2023-04-18
TargetMol Chemicals
T30695-5mg
Calenduladiol
10070-48-1 98%
5mg
¥ 7000 2023-09-15

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